Cas no 2171221-81-9 (2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid)

2-(2S)-1-1-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid is a specialized Fmoc-protected amino acid derivative, designed for peptide synthesis applications. The compound features a cyclopentane ring and a pyrrolidine moiety, offering structural rigidity and conformational control in peptide design. Its Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, allowing for selective deprotection under mild basic conditions. The carboxylic acid functionality facilitates efficient coupling to growing peptide chains. This derivative is particularly valuable for introducing constrained backbone modifications, enhancing peptide stability and target binding affinity. Its high purity and well-defined stereochemistry make it suitable for research in medicinal chemistry and bioconjugation.
2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid structure
2171221-81-9 structure
商品名:2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid
CAS番号:2171221-81-9
MF:C27H30N2O5
メガワット:462.537507534027
CID:6290270
PubChem ID:165814746

2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid
    • 2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
    • EN300-1474039
    • 2171221-81-9
    • インチ: 1S/C27H30N2O5/c30-24(31)16-18-8-7-15-29(18)25(32)27(13-5-6-14-27)28-26(33)34-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,9-12,18,23H,5-8,13-17H2,(H,28,33)(H,30,31)/t18-/m0/s1
    • InChIKey: WDXAAWXJJCEFMT-SFHVURJKSA-N
    • ほほえんだ: O=C(C1(CCCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N1CCC[C@H]1CC(=O)O

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 757
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 95.9Ų

2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1474039-2.5g
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
2.5g
$6602.0 2023-06-06
Enamine
EN300-1474039-0.5g
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
0.5g
$3233.0 2023-06-06
Enamine
EN300-1474039-0.25g
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
0.25g
$3099.0 2023-06-06
Enamine
EN300-1474039-50mg
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
50mg
$2829.0 2023-09-29
Enamine
EN300-1474039-2500mg
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
2500mg
$6602.0 2023-09-29
Enamine
EN300-1474039-100mg
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
100mg
$2963.0 2023-09-29
Enamine
EN300-1474039-1000mg
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
1000mg
$3368.0 2023-09-29
Enamine
EN300-1474039-10000mg
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
10000mg
$14487.0 2023-09-29
Enamine
EN300-1474039-5.0g
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
5g
$9769.0 2023-06-06
Enamine
EN300-1474039-1.0g
2-[(2S)-1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]pyrrolidin-2-yl]acetic acid
2171221-81-9
1g
$3368.0 2023-06-06

2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid 関連文献

2-(2S)-1-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acidに関する追加情報

Compound CAS No 2171221-81-9: A Comprehensive Overview

The compound with CAS No 2171221-81-9, known as 2-(2S)-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological properties. Recent studies have highlighted its role in peptide synthesis and drug delivery systems, making it a subject of interest in both academic and industrial research.

The molecular structure of this compound is characterized by a cyclopentane ring fused with a pyrrolidine moiety, which contributes to its stability and bioavailability. The presence of the fluorenylmethoxycarbonyl (Fmoc) group, a well-known protecting group in peptide chemistry, underscores its utility in peptide synthesis. This group plays a crucial role in controlling the reactivity of the molecule during synthesis, ensuring precise assembly of complex peptide sequences.

Recent advancements in peptide synthesis have emphasized the importance of using efficient protecting groups like Fmoc to achieve high yields and purity. The Fmoc group's ability to be selectively removed under mild basic conditions has made it indispensable in solid-phase peptide synthesis (SPPS). This compound's integration of the Fmoc group with a cyclopentane-pyrrolidine system represents a novel approach to designing versatile building blocks for peptide libraries.

In addition to its role in peptide synthesis, this compound has shown potential in drug delivery systems. Its structural flexibility allows for the incorporation of various functional groups, enabling the design of targeted drug delivery vehicles. Researchers have explored its use as a carrier for hydrophobic drugs, leveraging its amphiphilic properties to enhance drug solubility and bioavailability.

Recent studies have also investigated the pharmacokinetic properties of this compound. Preclinical data suggest that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a promising candidate for therapeutic applications. Its ability to cross biological membranes efficiently could be advantageous in delivering drugs to hard-to-reach tissues.

The synthesis of this compound involves a multi-step process that combines principles from organic chemistry and peptide synthesis. Key steps include the formation of the cyclopentane-pyrrolidine ring system, the introduction of the Fmoc group, and the final coupling reactions to achieve the desired stereochemistry. The stereochemical integrity at the (2S) configuration is critical for maintaining the compound's biological activity.

Efforts are currently underway to optimize the synthesis process to improve scalability and reduce production costs. Green chemistry approaches are being explored to minimize environmental impact, aligning with global sustainability goals. These advancements are expected to facilitate broader application of this compound in both research and commercial settings.

In conclusion, CAS No 2171221-81-9, or 2-(2S)-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentanecarbonylpyrrolidin-2-ylacetic acid, represents a significant advancement in organic chemistry with diverse applications in peptide synthesis and drug delivery. Its unique structure, combined with favorable pharmacokinetic properties, positions it as a valuable tool in modern pharmaceutical research.

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